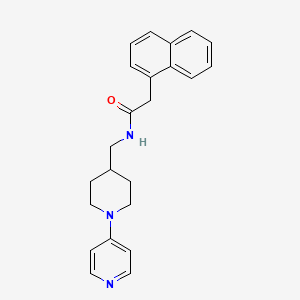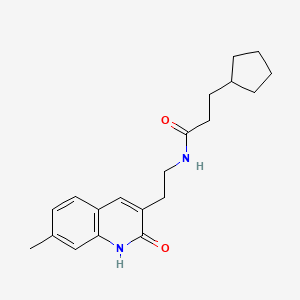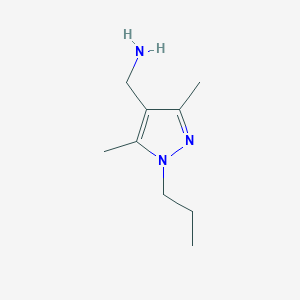
(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine” is a chemical compound. It is a derivative of pyrazole, which is a class of compounds that have a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound is unsymmetrical .
Synthesis Analysis
Pyrazoles, which are the core structure of the compound, are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular formula of “this compound” is C8H14N2 . The average mass is 138.210 Da and the monoisotopic mass is 138.115692 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization of Heteroaromatic Compounds
Research has shown a keen interest in the synthesis of novel functionalized heteroaromatic compounds, with studies revealing new rearrangements and correcting previously misassigned structures of several molecules. For instance, investigations into the chemistry of arylhydrazonals, enamines, and functionally substituted carbonyl compounds have led to the discovery of new rearrangements and the revision of structures originally assigned to several molecules. This includes unexpected reactions and the formation of complex heterocyclic compounds, highlighting the intricate chemistry involved in functionalizing heteroaromatic compounds with various substituents including (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine derivatives (Moustafa et al., 2017).
Pyrazoline Derivatives as Pharmacophores
Pyrazoline derivatives, closely related to the chemical structure of interest, have been extensively studied for their wide range of biological activities. These derivatives are recognized for their potential as pharmacophores, contributing significantly to medicinal chemistry. Their synthesis often involves condensation followed by cyclization, yielding compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. The recent success of pyrazole COX-2 inhibitors has further emphasized the importance of pyrazoline and its derivatives in therapeutic applications (Dar & Shamsuzzaman, 2015).
Applications in Neurodegenerative Disorders
Pyrazolines, including those structurally similar to this compound, have been identified as potential therapeutic targets for neurodegenerative disorders. Their neuroprotective properties are highlighted in the treatment of diseases like Alzheimer's and Parkinson's. Studies have shown that pyrazoline derivatives can inhibit enzymes such as acetylcholine esterase and monoamine oxidase, which are implicated in the pathogenesis of neurodegenerative diseases. This suggests their significant role in managing conditions affecting the central nervous system (Ahsan et al., 2022).
Environmental and Analytical Chemistry
Apart from their potential therapeutic applications, compounds related to this compound have also been studied in environmental and analytical contexts. Their role as intermediates in the synthesis of dyes and other heterocyclic compounds has been explored, demonstrating the versatility and utility of these compounds in various chemical syntheses and environmental applications (Gomaa & Ali, 2020).
Wirkmechanismus
Target of Action
The primary targets of (3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methylamine are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable diseases affecting millions of people worldwide .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) of leishmania, characterized by lower binding free energy .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts essential biological processes in leishmania and plasmodium .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, it elicited better inhibition effects against Plasmodium berghei .
Action Environment
The compound’s high solubility in saline at ph 7 suggests that it may be stable and effective in a variety of physiological environments .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1-propylpyrazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-8(3)9(6-10)7(2)11-12/h4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYPJIXOJSHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol hydrochloride](/img/no-structure.png)
![2-(ethanesulfonyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2830906.png)
![N-(4-methylbenzyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2830907.png)
![3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol](/img/structure/B2830909.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)
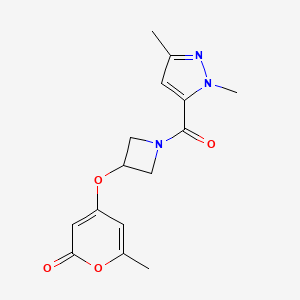
![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)
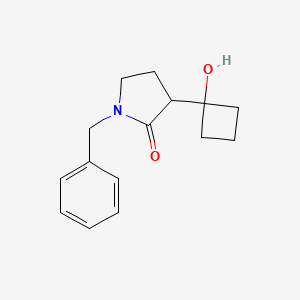
![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)
